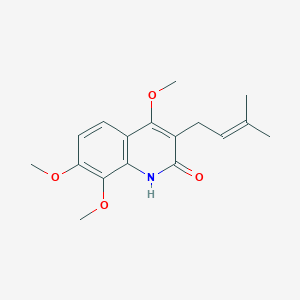

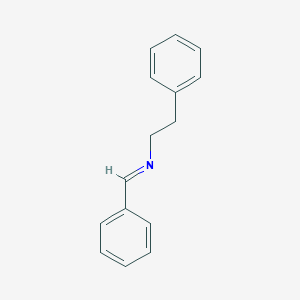

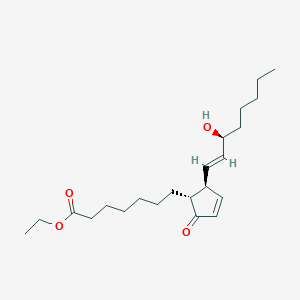

![molecular formula C12H12N2O3 B121266 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile CAS No. 58610-64-3](/img/structure/B121266.png)

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but it shares structural similarities with the spiro[indoline-3,6'-[1,3]thiazines] and spiro[3H-indole-3,3'-1,2,4,5-tetrazine] systems discussed in the papers. These systems are known for their potential biological activity and their complex molecular architecture, which often includes multiple heterocycles and stereocenters.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves the condensation of various precursors. For instance, the synthesis of spiro[indoline-3,6'-[1,3]thiazines] is achieved by refluxing substituted (1,2-dihydroquinolin-3-yl)-methylene)hydrazinecarbothioamides with 2-(2-oxoindolin-3-ylidene)malononitrile in pyridine . Similarly, the synthesis of the spiro[3H-indole-3,3'-1,2,4,5-tetrazine] system is carried out by reacting fluorinated isatins with thiocarbohydrazide in an aqueous ethanolic medium . These methods suggest that the synthesis of the compound would likely involve a multistep reaction, possibly starting with an indoline derivative and incorporating a nitrile group in the final steps.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often confirmed using various spectroscopic techniques. In the case of the related compounds, structural assignment was confirmed by 1H, 13C NMR, 2D-NMR, and 15N NMR spectroscopy, in addition to elemental analyses . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the molecule, such as the nitrile and the spiro-linked dioxolane in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can be quite diverse, depending on the functional groups present. The related spiro[indoline-3,6'-[1,3]thiazines] and spiro[3H-indole-3,3'-1,2,4,5-tetrazine] systems may undergo various reactions, such as nucleophilic addition or substitution, depending on the reaction conditions and the presence of reactive sites within the molecule . For the compound , the presence of a nitrile group could make it a candidate for further functionalization through reactions such as the nitrile addition or the Pinner reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like the one described are influenced by their molecular structure. The presence of multiple rings and heteroatoms can affect properties such as solubility, melting point, and stability. The related compounds discussed in the papers were characterized by elemental analysis, infrared spectroscopy, proton nuclear magnetic resonance (PMR), and mass spectral studies, which provide insights into their stability and reactivity . These techniques would also be applicable in determining the properties of 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile, and could help predict its behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characteristics

1,2-Oxazines and Related Compounds : The synthesis of 1,2-oxazines and related compounds, including derivatives that can be related to the target compound, involves dehydration and cyclization reactions. These compounds serve as electrophiles in various chemical reactions and have been explored for their potential as chiral synthons, demonstrating their importance in synthetic chemistry (Sainsbury, 1991).

Spirocyclic Derivatives as Antioxidants : Spiro compounds, including spirocyclic derivatives, have been studied extensively for their antioxidant activities. These compounds show significant potential in medicinal chemistry due to their structural versatility and pharmacophore similarity, which are crucial for developing drugs targeting oxidative stress-related diseases (Acosta-Quiroga et al., 2021).

Potential Biological Activities and Therapeutic Applications

Recent Advances in Indolizine Synthesis : Indolizine and its derivatives, which share structural motifs with the compound , exhibit a range of potential biological activities. The synthesis of these compounds through radical cyclization and cross-coupling has been a focus of recent research, highlighting their importance in both biological and material applications (Hui et al., 2021).

Polymer-Supported Syntheses : The development of methods for synthesizing heterocycles bearing oxazine and thiazine scaffolds on solid supports has shown significant progress. These methods enable the preparation of compounds with varied functional groups, indicating the versatility of such scaffolds in drug discovery (Králová et al., 2018).

Inhibitory Activities of Indolizine Derivatives : Indolizine-based compounds have been researched for their wide range of pharmaceutical importance, including antitumor, antimicrobial, and anti-inflammatory activities. Although no indolizine-based drugs are commercially available yet, the exploration of their pharmacological significance could lead to breakthroughs in drug development (Dawood & Abbas, 2020).

Eigenschaften

IUPAC Name |

7'-methyl-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-6'-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNYJSVGQGNAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360923 |

Source

|

| Record name | AGN-PC-0K1Y3B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile | |

CAS RN |

58610-64-3 |

Source

|

| Record name | AGN-PC-0K1Y3B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)